1-Amino-6-cyanonaphthalene
Overview
Description
1-Amino-6-cyanonaphthalene is a chemical compound with the molecular formula C11H8N2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8N2/c12-7-8-4-5-10-9 (6-8)2-1-3-11 (10)13/h1-6H,13H2 . This indicates the presence of 11 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 168.2 . The compound is stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis of 2-Aminonaphthalenes
Tian, Pletnev, and Larock (2003) explored the synthesis of 3,4-disubstituted 2-aminonaphthalenes through intramolecular carbopalladation of the cyano group, using (2-Iodophenyl)acetonitrile and internal alkynes. This process exhibits good regioselectivity and high yields, expanding the applications of 1-amino-6-cyanonaphthalene in organic synthesis (Tian, Pletnev, & Larock, 2003).
Fluorescent Sensor for Aluminum Ion Detection
Yadav and Singh (2018) developed a fluorescent sensor based on 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, showcasing its application for selective recognition of aluminum ions. This sensor, derived from aminocyanonaphthalene, is utilized in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Autoxidation in Azo Dye Reduction
Kudlich, Hetheridge, Knackmuss, and Stolz (1999) investigated the autoxidation reactions of mono- and disulfonated naphthalene derivatives, including this compound, formed during the anaerobic reduction of azo dyes. This research contributes to understanding the behavior of these compounds under aerobic conditions and their role in environmental science (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).
Polymer Synthesis
Moon, Osakada, Maruyama, Kubota, and Yamamoto (1993) synthesized poly(1-aminonaphthalene) using 1-aminonaphthalene and demonstrated its electrical conductivity and molecular weight distribution. This research extends the application of aminocyanonaphthalene derivatives in the field of polymer chemistry (Moon, Osakada, Maruyama, Kubota, & Yamamoto, 1993).
Chemo-sensor Development
Jo, Park, Na, Choi, You, and Kim (2014) developed a chemo-sensor based on aminocyanonaphthalene derivatives, capable of sequential colorimetric recognition of Cu2+ and CN− in aqueous solution. This advancement highlights the potential of this compound in environmental and analytical chemistry applications (Jo, Park, Na, Choi, You, & Kim, 2014).
Photocycloaddition Reactions
Maeda, Chiyonobu, and Mizuno (2011) studied the [4+4] photocycloadducts formation of 1-cyanonaphthalene with furanmethanols. This work demonstrates the significance of hydrogen bonding in regioselective photocycloaddition reactions, providing insights into photochemical processes involving aminocyanonaphthalene (Maeda, Chiyonobu, & Mizuno, 2011).
Safety and Hazards
Future Directions
The recent identification of the polycyclic aromatic hydrocarbon molecules, 1-cyanonaphthalene, and 2-cyanonaphthalene in the interstellar medium (ISM) requires laboratory support to understand the physicochemical nature of these molecules when they are present as icy mantles on cold dust grains . This suggests that 1-Amino-6-cyanonaphthalene could potentially have applications in astrochemistry .
Mechanism of Action
Biochemical Pathways
It’s worth noting that polycyclic aromatic hydrocarbons (pahs), a class of compounds to which 1-amino-6-cyanonaphthalene belongs, are known to interact with various biochemical pathways .
Pharmacokinetics
For instance, it has been suggested that the compound has high gastrointestinal absorption and is BBB permeant . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
It’s worth noting that environmental conditions can significantly impact the behavior of pahs . For instance, PAHs have been found in the interstellar medium (ISM), where they can undergo various chemical reactions influenced by the surrounding environment .
Properties
IUPAC Name |
5-aminonaphthalene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCQQTJNDIPSKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562928 | |
Record name | 5-Aminonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73399-92-5 | |
Record name | 5-Aminonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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